Glu-Pro
Overview
Description
. This compound is a metabolite and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glu-Pro can be synthesized through peptide coupling reactions. The typical synthetic route involves the activation of the carboxyl group of L-glutamic acid, followed by coupling with the amino group of L-proline. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled step-by-step on a solid resin support. This method allows for efficient purification and high yield of the desired dipeptide .
Chemical Reactions Analysis
Types of Reactions
Glu-Pro undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of L-glutamic acid and L-proline.
Oxidation: Oxidative conditions can lead to the modification of the amino acid residues, particularly the proline residue.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used for hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and L-proline.
Oxidation: Modified amino acid residues.
Substitution: Substituted dipeptides with different functional groups.
Scientific Research Applications
Glu-Pro has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Plays a role in metabolic pathways and is used in studies related to amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: Used in the production of peptide-based products and as a standard in analytical techniques.
Mechanism of Action
Glu-Pro exerts its effects through interactions with specific molecular targets and pathways. The dipeptide can act as a substrate for enzymes involved in peptide metabolism. It may also interact with receptors or transporters, influencing various cellular processes. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Glu-Pro-Pro: An oligopeptide composed of L-glutamic acid and two L-proline residues.
Glu-urea-Glu: A compound used in prostate cancer imaging.
Uniqueness
This compound is unique due to its specific combination of L-glutamic acid and L-proline, which imparts distinct chemical and biological properties. Its role as a metabolite and its involvement in various biochemical pathways make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTCBQBIJKGSJP-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314489 | |
Record name | L-α-Glutamyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41745-47-5 | |
Record name | L-α-Glutamyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41745-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-α-Glutamyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutamylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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